molecular formula C7H7N5 B8739280 3-(2-methyl-2H-tetrazol-5-yl)-pyridine

3-(2-methyl-2H-tetrazol-5-yl)-pyridine

Cat. No. B8739280
M. Wt: 161.16 g/mol
InChI Key: VOUCHCXAPUMFFI-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

To a solution of 12 (1.93 g, 0.012 mol) in acetone (50 ml) was added hydrogen chloride in ether until acidic reaction. The precipitate was filtered off, dried, and dissolved in methanol (25 ml). 5% palladium on charcoal (0.6 g) was added, and the mixture was shaked overnight under 3 atm. of hydrogen pressure. The catalyst was filtered off and the filtrate was evaporated to dryness. Crystallization from ethanol yielded 0.63 g (0.0031 mol, 26%) of title product M.P. 168°-172° C. Anal. (C7H14ClN5) C, H, N.
Name
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[N:6]=[N:5][C:4]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[N:3]1.[ClH:13]>CC(C)=O.CCOCC>[ClH:13].[CH3:1][N:2]1[N:6]=[N:5][C:4]([CH:7]2[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[N:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
CN1N=C(N=N1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until acidic reaction
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (25 ml)
ADDITION
Type
ADDITION
Details
5% palladium on charcoal (0.6 g) was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CN1N=C(N=N1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0031 mol
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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